Acetochlor oxanilic acid
Overview
Description
Synthesis Analysis
Acetochlor oxanilic acid is synthesized in the environment through the biological and chemical degradation of acetochlor. The process involves the breakdown of the parent compound by soil microorganisms and the action of environmental conditions, leading to the formation of this metabolite. In laboratory conditions, analytical methods such as liquid chromatography-electrospray ionisation mass spectrometry have been developed to quantify acetochlor and its metabolites, including oxanilic acid, in soil samples, highlighting the analytical approaches to understanding its synthesis and presence in the environment (Dagnac, Jeannot, Mouvet, & Baran, 2002).
Molecular Structure Analysis
The molecular structure of acetochlor oxanilic acid consists of the oxanilic acid moiety linked to the acetochlor structure, characterized by the presence of a chloroacetyl group. The structure influences its chemical behavior and interactions in the soil and water environments. Techniques such as capillary zone electrophoresis and NMR spectroscopy have been employed to separate and identify the diastereomers and enantiomers of acetochlor metabolites, providing insights into the molecular complexity of these substances (Aga, Heberle, Rentsch, Hany, & Müller, 1999).
Scientific Research Applications
Quantification in Agriculture
- Field : Agriculture
- Application Summary : Acetochlor is used in agriculture, specifically in maize and soybean farming. It is used to control pests and diseases, which can lead to significant crop losses .
- Methods of Application : A Gas Chromatography-Tandem Mass Spectrometry (GC-MS) method is used for the quantitative analysis of acetochlor in maize and soybean straw. The straw material is dried, homogenized, and extracted with a mixture of n-hexane and acetone by an accelerated solvent extraction method .
- Results : The limit of detection (LOD) values were 0.2 ng g −1 for acetochlor. The average recoveries were between 86% and 119.7%. The final residues of acetochlor in maize and soybean straw were below the maximum residue limit (MRL) at harvest time .
Impact on Soil Microbial Communities
- Field : Environmental Science
- Application Summary : Acetochlor is known to affect microbial populations and composition in the rhizosphere and bulk soil .
- Methods of Application : The impact of acetochlor on microbial biomass and community structure in the rhizosphere and bulk soil is studied over a period of 1 month after its application .
- Results : The dissipation half-lives of acetochlor were 2.8 and 3.4 days in the rhizosphere and bulk soil, respectively. Residual acetochlor could be detected in the soil 40 days after its application. The soil microbial community composition was significantly affected by acetochlor at its early application stage .
Pesticide Residues in Food
- Field : Food Safety
- Application Summary : Acetochlor is used as a pesticide in various crops and its residues can be found in food. It is important to monitor these residues to ensure food safety .
- Methods of Application : The residue definition for compliance with the Maximum Residue Limit (MRL) and for estimation of dietary exposure is the sum of compounds hydrolysable with base to 2-ethyl-6-methylaniline (EMA) and 2-(1-hydroxyethyl)-6-methylaniline (HEMA), expressed in terms of acetochlor .
- Results : The residue is not fat soluble. Acetochlor was evaluated by JMPR in 2015, when an Acceptable Daily Intake (ADI) of 0–0.01 mg/kg body weight and an Acute Reference Dose (ARfD) of 1 mg/kg body weight were established .
Impact on Soil Mobility
- Field : Environmental Science
- Application Summary : Acetochlor and its metabolites have varying degrees of mobility in soil, which can impact its environmental fate and potential for groundwater contamination .
- Methods of Application : The mobility of acetochlor and its metabolites in soil is studied using various soil adsorption experiments .
- Results : Acetochlor exhibits moderate persistence in natural sediment water systems, degrading to major metabolites including t-oxanilic acid (max. 13.1% AR in water) and t-norchloro acetochlor (max 10.4% AR in water 19.2% AR in sediment) .
Control of Multiple-Herbicide-Resistant Waterhemp
- Field : Agriculture
- Application Summary : Acetochlor is used to control multiple-herbicide-resistant waterhemp, a challenging weed in soybean farming .
- Methods of Application : Acetochlor is applied in mixtures with other herbicides to control waterhemp. The efficacy of these mixtures is evaluated through field trials .
- Results : Acetochlor-based herbicide mixtures have been found to be effective in controlling multiple-herbicide-resistant waterhemp, ensuring good soybean yield .
Photocatalytic Removal
- Field : Environmental Science
- Application Summary : Acetochlor is subject to photocatalytic degradation, which can be a method for its removal from the environment .
- Methods of Application : Photocatalysis is performed under controlled conditions, and the degradation products of acetochlor are monitored .
- Results : After 180 minutes of photocatalysis, the mixture of acetochlor products still remained toxic, suggesting the formation of other products that influence the growth of algae more than the primary herbicides .
properties
IUPAC Name |
2-[N-(ethoxymethyl)-2-ethyl-6-methylanilino]-2-oxoacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-4-11-8-6-7-10(3)12(11)15(9-19-5-2)13(16)14(17)18/h6-8H,4-5,9H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKTUNJJKYTOFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N(COCC)C(=O)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1037484 | |
Record name | Acetochlor OA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1037484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetochlor oxanilic acid | |
CAS RN |
194992-44-4 | |
Record name | Acetochlor OA | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=194992-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetochlor oxanilic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194992444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetochlor OA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1037484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACETOCHLOR OXANILIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG499WTE12 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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